molecular formula C11H8ClN3O2 B7627578 N-(6-chloropyridin-2-yl)-5-hydroxypyridine-3-carboxamide

N-(6-chloropyridin-2-yl)-5-hydroxypyridine-3-carboxamide

Cat. No.: B7627578
M. Wt: 249.65 g/mol
InChI Key: CMLTVEYDYJOTHE-UHFFFAOYSA-N
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Description

N-(6-chloropyridin-2-yl)-5-hydroxypyridine-3-carboxamide, also known as BAY 61-3606, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and is known to exhibit potent inhibitory effects on platelet activation and aggregation.

Mechanism of Action

The mechanism of action of N-(6-chloropyridin-2-yl)-5-hydroxypyridine-3-carboxamide involves the inhibition of platelet activation and aggregation. This compound acts by blocking the activity of the tyrosine kinase Syk, which is a key player in platelet activation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory effects on platelet activation and aggregation. This compound also exhibits anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using N-(6-chloropyridin-2-yl)-5-hydroxypyridine-3-carboxamide in lab experiments include its potent inhibitory effects on platelet activation and aggregation, as well as its anti-inflammatory properties. However, the limitations of using this compound include its relatively high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several potential future directions for the study of N-(6-chloropyridin-2-yl)-5-hydroxypyridine-3-carboxamide. One potential direction is the development of more efficient synthesis methods for this compound. Another potential direction is the exploration of its therapeutic potential in other diseases, such as cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-(6-chloropyridin-2-yl)-5-hydroxypyridine-3-carboxamide involves a multi-step process that starts with the reaction of 2-chloronicotinic acid with phosphoryl chloride to form 2-chloronicotinoyl chloride. This intermediate is then reacted with 5-hydroxypyridine-3-carboxamide to form the desired product.

Scientific Research Applications

N-(6-chloropyridin-2-yl)-5-hydroxypyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of thrombosis and related disorders.

Properties

IUPAC Name

N-(6-chloropyridin-2-yl)-5-hydroxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c12-9-2-1-3-10(14-9)15-11(17)7-4-8(16)6-13-5-7/h1-6,16H,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLTVEYDYJOTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NC(=O)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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